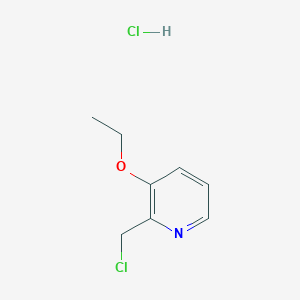

2-Chloromethyl-3-ethoxypyridine hydrochloride

Vue d'ensemble

Description

2-Chloromethyl-3-ethoxypyridine hydrochloride is a chemical compound with the molecular formula C8H11Cl2NO and a molecular weight of 208.08 g/mol. It is used in various fields of research and industry due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 2-Chloromethyl-3-ethoxypyridine hydrochloride typically involves the chloromethylation of 3-ethoxypyridine. This reaction is carried out under controlled conditions using chloromethylating agents such as formaldehyde and hydrochloric acid . The reaction is usually conducted in the presence of a catalyst to enhance the yield and purity of the product . Industrial production methods may involve large-scale batch or continuous processes to ensure consistent quality and supply .

Analyse Des Réactions Chimiques

2-Chloromethyl-3-ethoxypyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, reducing agents, and oxidizing agents.

Applications De Recherche Scientifique

2-Chloromethyl-3-ethoxypyridine hydrochloride is widely used in scientific research, including:

Chemistry: It serves as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of biological pathways and interactions.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Chloromethyl-3-ethoxypyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

2-Chloromethyl-3-ethoxypyridine hydrochloride can be compared with other similar compounds such as:

2-Chloromethyl-3,4-dimethoxypyridine hydrochloride: This compound has similar chemical properties but differs in its methoxy groups.

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: This compound has additional methyl groups, which may affect its reactivity and applications.

Activité Biologique

2-Chloromethyl-3-ethoxypyridine hydrochloride is a chemical compound with the molecular formula C8H11Cl2NO and a molecular weight of 208.08 g/mol. This compound has garnered attention in various fields, particularly in biological research due to its unique chemical properties and potential applications. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the chloromethylation of 3-ethoxypyridine using chloromethylating agents such as formaldehyde and hydrochloric acid. The reaction is conducted under controlled conditions to ensure high yields and purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can alter their activity, leading to various biological effects such as:

- Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains, indicating its potential use in antimicrobial therapies.

- Cell Proliferation : Studies suggest that it may influence cell growth and proliferation rates, making it a candidate for further investigation in cancer research.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multiple bacterial strains, finding significant inhibition of growth in Gram-positive bacteria. The results indicated a potential application in developing new antimicrobial agents.

- Cellular Studies : In vitro studies on human cell lines revealed that treatment with this compound led to alterations in cell cycle dynamics, suggesting its role in modulating cellular processes such as apoptosis and differentiation.

- Toxicological Assessment : Safety data indicate that while the compound has beneficial biological activities, it also poses risks such as skin irritation and potential eye damage upon exposure . These findings underscore the importance of handling precautions during research.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| This compound | Moderate | Receptor binding and enzyme inhibition |

| 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride | High | Similar receptor interactions |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | Low | Different substitution pattern affects reactivity |

Propriétés

IUPAC Name |

2-(chloromethyl)-3-ethoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-4-3-5-10-7(8)6-9;/h3-5H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEGRDWGRKYVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30607682 | |

| Record name | 2-(Chloromethyl)-3-ethoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62734-04-7 | |

| Record name | 2-(Chloromethyl)-3-ethoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.